Product packaging for Ethyl 3-(cyclopentylamino)propanoate(Cat. No.:CAS No. 928788-22-1)

Ethyl 3-(cyclopentylamino)propanoate

Cat. No.: B1322861
CAS No.: 928788-22-1
M. Wt: 185.26 g/mol
InChI Key: PGGWSUSDGRDUFX-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)propanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B1322861 Ethyl 3-(cyclopentylamino)propanoate CAS No. 928788-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(cyclopentylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSUSDGRDUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Cyclopentylamino Propanoate

Aza-Michael Addition Reactions

The Aza-Michael reaction, or the conjugate addition of amines to activated alkenes, is a fundamental method for forming carbon-nitrogen bonds. nih.govacs.org This reaction is a key step in the synthesis of a wide range of compounds, including antibiotics, alkaloids, and β-amino acids. utrgv.edu The synthesis of Ethyl 3-(cyclopentylamino)propanoate is achieved through the Aza-Michael addition of cyclopentylamine (B150401) (a Michael donor) to ethyl acrylate (B77674) (a Michael acceptor). nih.govresearchgate.net A significant challenge in this reaction, particularly with primary amines like cyclopentylamine, is controlling the selectivity between the desired mono-adduct and the potential bis-adduct, where a second molecule of ethyl acrylate reacts with the newly formed secondary amine. nih.govmdpi.com

The Aza-Michael addition of an amine to an acrylate can proceed through different mechanistic pathways. A computational study on the reaction in aprotic solvents suggests that the addition of primary amines to ethyl acrylate preferentially occurs via a 1,2-addition mechanism. acs.org This process involves the initial nucleophilic attack of the amine on the carbonyl carbon of the acrylate, forming a zwitterionic intermediate in a pseudo-equilibrated step. acs.orgacs.org This is followed by a rate-determining, amine-assisted proton transfer to yield the final product. acs.org

Another molecule of the amine acts as a catalyst, facilitating the proton transfer from the nitrogen of the attacking amine to the oxygen of the carbonyl group, which then tautomerizes to the more stable enol form before rearranging to the final β-amino ester. A second amine molecule can stabilize the proton transfer in this 1,2-addition pathway. researchgate.net Alternatively, a direct 1,4-conjugate addition can occur, where the amine attacks the β-carbon of the ethyl acrylate double bond. This pathway becomes more competitive if substituents are present on the amine or the acrylate double bond. acs.org The amine's basicity also plays a role in favoring the proton transfer that occurs between the zwitterionic intermediate and the final amino-ester product. acs.org

While the Aza-Michael reaction can proceed without a catalyst, particularly at elevated temperatures, various catalytic systems have been developed to enhance reaction rates, improve yields, and control selectivity under milder conditions. um.edu.mtnih.gov These catalysts can be broadly categorized as acidic or basic.

Heterogeneous solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often environmentally benign characteristics. nih.govbiomedfrontiers.org Acidic alumina (B75360) has proven to be a suitable and inexpensive catalyst for selectively obtaining mono-adducts in Aza-Michael reactions under solvent-free conditions. nih.govresearchgate.net This method is considered a green chemistry approach as it avoids the use of hazardous solvents and allows for easy catalyst recovery. biomedfrontiers.org

In a typical procedure, the amine and the Michael acceptor are refluxed with stirring in the presence of acidic alumina. nih.gov Studies on the reaction between various primary aliphatic amines and ethyl acrylate using acidic alumina have shown good to excellent yields of the corresponding mono-adducts. nih.govresearchgate.net

Table 1: Mono-addition of Various Primary Amines to Ethyl Acrylate Using Acidic Alumina nih.govresearchgate.net
AmineHeating Time (h)Mono-adduct Yield (%)Bis-adduct Yield (%)
Cyclohexylamine4.58515
Benzylamine (B48309)5.09010
n-Butylamine4.0955
4-Methoxybenzylamine4.58515

A wide array of other catalysts have been explored for the synthesis of amino esters via Aza-Michael addition.

Brønsted Acids : Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) have been shown to be exceptionally powerful catalysts for Michael addition reactions, often under solvent-free conditions. semanticscholar.orgacs.orgnih.gov Other acids such as p-toluenesulfonic acid and various sulfonic acids have also been employed, sometimes as co-catalysts in organocatalytic systems. utrgv.edunih.gov

Lewis Acids : Numerous Lewis acids have been utilized, including lanthanum trichloride, cerium (IV) ammonium (B1175870) nitrate, zirconium (IV) chloride, and samarium (III) triflate. nih.gov Silica-supported aluminum chloride is another effective, reusable heterogeneous Lewis acid catalyst that promotes the reaction under mild, solvent-free conditions. tandfonline.comtandfonline.com

Basic Catalysts : Traditional Aza-Michael reactions were often catalyzed by strong bases, which could lead to side products. nih.govmdpi.com Modern basic catalysts are often milder and more selective. Alkali metal alcoholates, such as sodium ethoxide, are classic examples of bases used in Michael additions. researchgate.net Micromolecular tertiary amines, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have demonstrated excellent catalytic activity for the Aza-Michael addition of amines to acrylates, often providing high yields in short reaction times under solvent-free protocols. mdpi.com Other bases like potassium carbonate and cesium fluoride (B91410) have also been reported. um.edu.mtgeorgiasouthern.edu

The choice of solvent can significantly impact the rate and selectivity of the Aza-Michael addition. researchgate.net However, a major focus in modern organic synthesis is the application of green chemistry principles, which include minimizing or eliminating the use of volatile and hazardous organic solvents. ijsdr.org

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of β-amino esters, often in conjunction with catalysts like acidic alumina. nih.govresearchgate.net This approach is highly atom-economical as all starting materials are incorporated into the final product, and it simplifies the workup procedure. biomedfrontiers.org

Water has emerged as a particularly green solvent for Aza-Michael additions. utrgv.edu It can accelerate the reaction, possibly through hydrogen bond formation with the carbonyl group of the acrylate, which increases the electrophilicity at the β-carbon. utrgv.edu Ultrasound irradiation in water has been shown to dramatically enhance reaction rates, leading to high yields in minutes. utrgv.edudcu.ie The use of water is environmentally benign, and product isolation can sometimes be facilitated by reduced solubility in the aqueous medium. dcu.ie In contrast, low-polarity solvents have been shown to suppress competitive side reactions like the isomerization of certain Michael acceptors. researchgate.net

Achieving high yield and selectivity for the desired mono-adduct, this compound, requires careful optimization of several reaction parameters.

Molar Ratio : To favor the formation of the mono-adduct and suppress the formation of the bis-adduct, an excess of the amine relative to the acrylate is typically used. nih.gov For instance, a molar ratio of 1.5:1 (amine:acceptor) has been successfully employed in acidic alumina-catalyzed reactions. nih.govresearchgate.net

Temperature : The reaction temperature affects the reaction rate. While some catalyst-free systems require elevated temperatures, many catalytic methods allow the reaction to proceed efficiently at room temperature or with gentle heating (e.g., 60-75 °C). tandfonline.commdpi.com Lowering the temperature can also enhance selectivity for the mono-adduct. For example, in the reaction of benzylamine with methyl acrylate, cooling the reaction to 0 °C improved the mono-adduct to bis-adduct ratio. mdpi.com

Catalyst Loading : The amount of catalyst can influence the reaction's efficiency. The optimal loading needs to be determined for each specific system to ensure a fast reaction without promoting side reactions.

Reaction Time : Reaction times can vary from minutes to several hours depending on the substrates, catalyst, temperature, and solvent used. nih.govutrgv.edu Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal time for completion and to prevent the formation of degradation products. nih.gov

Table 2: Effect of Reaction Conditions on the Aza-Michael Addition of Benzylamine to Methyl Acrylate mdpi.com
EntryConditionsTime (h)Mono-adduct Yield (%)Bis-adduct Yield (%)
1Solvent-free, no catalyst, 25 °C2.5412
2Solvent-free, 0.2 eq. DBU, 25 °C2.565:35 ratio (mono:bis)
3Solvent-free, no catalyst, 0 °C2.556-

By systematically adjusting these parameters, synthetic routes can be tailored to maximize the production of this compound with high purity and efficiency.

Catalytic Systems in Aza-Michael Chemistry

Exploration of Alternative Synthetic Routes

The synthesis of this compound, a significant β-amino ester, is conventionally achieved through the direct Michael addition of cyclopentylamine to ethyl acrylate. However, advancing organic synthesis necessitates the exploration of more diverse and potentially more efficient or versatile methodologies. This section delves into alternative synthetic strategies, including condensation reactions, multi-component reactions, and functional group interconversions, which offer novel pathways to the target compound and its structural analogs.

Condensation Reactions for β-Amino Ester Formation

Condensation reactions, where two molecules combine with the elimination of a smaller molecule like water, are fundamental to organic synthesis. libretexts.orgck12.org In the context of β-amino ester formation, the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a primary example. While the direct addition of cyclopentylamine to ethyl acrylate falls under this category, variations and catalyzed versions of this reaction represent advanced approaches.

One advanced methodology involves the use of enzymatic catalysts to promote the condensation. Lipases, for instance, have been successfully employed to catalyze the Michael addition of amines to acrylates, offering a green and highly specific alternative to traditional chemical catalysis. mdpi.com This biocatalytic approach often proceeds under mild conditions, reducing the likelihood of side reactions and enhancing the sustainability of the process.

Another strategy involves the Knoevenagel condensation. This reaction can be used to synthesize precursors which are then converted to the desired β-amino ester. For example, a relevant aldehyde could undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives. The resulting product can then be subjected to reduction and esterification to yield the target structure. lookchem.comnih.gov A tandem Knoevenagel condensation/alkylidene reduction sequence, followed by reduction of other functional groups and simultaneous esterification, presents a streamlined, multi-step, one-pot approach. nih.gov

Reaction TypeReactantsCatalyst/ConditionsKey Feature
Enzymatic Aza-Michael AdditionAromatic Amines, AcrylatesLipase (B570770) TL IM from Thermomyces lanuginosus, Methanol, 35 °CGreen reaction conditions, short residence time, high yields. mdpi.com
Knoevenagel Condensation Route3-Nitrobenzaldehyde, Meldrum's AcidTriethylammonium formate (B1220265) (TEAF)Forms a precursor for subsequent reduction and esterification. nih.gov

Multi-Component Reactions for the Synthesis of Structurally Related Compounds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple starting materials. researchgate.netnih.gov Several MCRs are applicable to the synthesis of β-amino esters and their derivatives.

The Mannich reaction is a classic example, involving the aminoalkylation of an acidic proton located on a carbon atom. In a typical three-component Mannich reaction for β-amino ester synthesis, an aldehyde, an amine (like cyclopentylamine), and a ketene (B1206846) silyl (B83357) acetal (B89532) (as an enolate equivalent) would be combined. organic-chemistry.org The reaction is often promoted by a Lewis acid or aminoborane (B14716983) catalyst to generate the intermediate iminium ion, which is then attacked by the enolate. organic-chemistry.org This method allows for significant structural variation in all three components.

Another powerful MCR is the Passerini reaction, which typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy carboxamide. acs.org While the classic Passerini reaction does not directly yield β-amino esters, modifications and subsequent transformations of the product can lead to these structures. The Ugi reaction, a four-component reaction, offers even greater complexity and can be adapted to produce scaffolds that are precursors to β-amino acids and their esters. nih.gov

MCR TypeTypical ComponentsProduct TypeRelevance
Mannich ReactionAldehyde, Amine, Ketene Silyl Acetalβ-Amino EsterDirect synthesis with high convergence. organic-chemistry.org
Hantzsch ReactionAldehyde, 2x β-Keto Ester, Ammonia/AmineDihydropyridineForms complex heterocyclic structures. nih.gov
Passerini ReactionIsocyanide, Aldehyde, Carboxylic Acidα-Acyloxy CarboxamideProduct can be a precursor to β-amino acid derivatives. acs.org
Ugi ReactionIsocyanide, Aldehyde, Amine, Carboxylic Acidα-Acylamino CarboxamideGenerates peptide-like structures; adaptable for β-amino acid synthesis. nih.gov

Functional Group Interconversions Leading to the Propanoate Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. solubilityofthings.comtgc.ac.in This strategy is crucial when direct synthesis is challenging or to access precursors for key bond-forming reactions. For the synthesis of this compound, several FGI approaches can be envisioned to construct the ethyl propanoate moiety.

A common FGI is the esterification of the corresponding carboxylic acid, 3-(cyclopentylamino)propanoic acid. This can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. ck12.org

Alternatively, the propanoate group can be generated from other functional groups. For instance, a nitrile group can be hydrolyzed to a carboxylic acid and subsequently esterified, or directly converted to the ester under specific conditions. The reduction of a carbon-carbon double bond in an unsaturated ester precursor, such as ethyl 3-(cyclopentylamino)acrylate, would also yield the target saturated propanoate structure.

A notable example of FGI is the simultaneous reduction of one functional group while another is transformed. For instance, a synthetic route could involve a precursor containing a nitro group and a carboxylic acid. The use of a reagent like stannous chloride in ethanol can simultaneously reduce the nitro group to an amine and act as a Lewis acid to catalyze the esterification of the carboxylic acid, achieving two key transformations in a single step. nih.gov

FGI StrategyStarting Functional GroupReagents/ConditionsResulting Functional Group
EsterificationCarboxylic AcidEthanol, Acid Catalyst (e.g., H₂SO₄)Ethyl Ester ck12.org
Nitrile ConversionNitrile (R-CH₂-CH₂-CN)1. H₃O⁺ (hydrolysis) 2. Ethanol, H⁺Ethyl Ester
Alkene Reductionα,β-Unsaturated EsterH₂, Pd/CSaturated Ester lookchem.com
Simultaneous Reduction & EsterificationNitro Carboxylic AcidSnCl₂, EthanolAmino Ethyl Ester nih.gov

Comprehensive Spectroscopic and Structural Characterization of Ethyl 3 Cyclopentylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the precise connectivity and environment of each atom can be determined.

The ¹H-NMR spectrum of Ethyl 3-(cyclopentylamino)propanoate is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and amine functional groups.

The ethyl group of the ester will give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The propanoate backbone will show two methylene groups (-CH₂-CH₂-), appearing as triplets. The cyclopentyl group will have a methine proton (-CH-) at the point of attachment to the nitrogen, and several methylene protons (-CH₂-) within the ring, which are expected to show complex multiplets due to overlapping signals. The N-H proton of the secondary amine is expected to appear as a broad singlet.

Predicted ¹H-NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-O-CH₂-CH₃ 1.25Triplet3H
-NH-CH-(CH₂)₄1.40-1.80Multiplet8H
-CH₂ -COO-2.50Triplet2H
-NH-CH₂ -2.90Triplet2H
-NH-CH -(CH₂)₄3.10Multiplet1H
-O-CH₂ -CH₃4.15Quartet2H
-NH -VariableBroad Singlet1H

Note: Predicted data is based on the analysis of similar structures and functional groups.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal. The carbons attached to the oxygen and nitrogen atoms (-O-CH₂- and -N-CH-, -N-CH₂-) will also have characteristic downfield shifts. The remaining aliphatic carbons of the ethyl and cyclopentyl groups will appear at higher field.

Predicted ¹³C-NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-O-CH₂-CH₃ 14.2
-NH-CH-(CH₂ -CH₂ )₂24.0
-NH-CH-(CH₂ -CH₂)₂33.5
-CH₂ -COO-35.0
-NH-CH₂ -45.0
-NH-CH -(CH₂)₄58.0
-O-CH₂ -CH₃60.5
C =O173.0

Note: Predicted data is based on the analysis of similar structures and functional groups.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the methyl and methylene protons of the ethyl group, and between the adjacent methylene groups of the propanoate chain. It would also help to trace the connectivity within the cyclopentyl ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by identifying the proton(s) attached to it. For example, the carbon signal at approximately 60.5 ppm would show a cross-peak with the proton quartet at around 4.15 ppm, confirming its assignment to the -O-CH₂- group.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and secondary amine groups.

A strong absorption band is predicted for the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine is expected to appear as a moderate, sharp peak. The C-O and C-N stretching vibrations will also give rise to characteristic bands in the fingerprint region. The C-H stretching vibrations of the aliphatic groups will be observed as well.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3300-3500Medium, Sharp
C-H (sp³)Stretch2850-3000Strong
C=O (Ester)Stretch1730-1750Strong
N-HBend1550-1650Medium
C-O (Ester)Stretch1150-1250Strong
C-NStretch1000-1250Medium

Note: Predicted data is based on the analysis of similar structures and functional groups.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₉NO₂), the molecular weight is 185.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for esters and amines. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a cyclopentyl radical or the formation of a stable iminium ion. Fragmentation of the ester group could involve McLafferty rearrangement or cleavage of the C-O bonds.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
185[M]⁺ (Molecular Ion)
156[M - C₂H₅]⁺
140[M - OC₂H₅]⁺
114[M - C₅H₉]⁺
102[CH₂(NH)C₅H₉]⁺
84[C₅H₉NH]⁺
74[CH₂CH₂COOC₂H₅]⁺

Note: Predicted data is based on common fragmentation patterns for similar compounds.

Advanced Spectroscopic Techniques for Fine Structural Analysis

While ¹H-NMR, ¹³C-NMR, IR, and MS provide a robust foundation for the structural elucidation of this compound, advanced spectroscopic techniques could offer even finer details. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. Furthermore, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. While experimental data from these advanced techniques are not currently available for this specific compound, their application would be a logical next step for a more in-depth structural analysis.

Electron Energy-Loss Spectroscopy (EELS) in Chemical Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a transmission electron microscope (TEM) that provides insights into the elemental composition, chemical bonding, and electronic properties of a material at the nanoscale. mat-cs.comeels.info The method involves passing a high-energy beam of electrons through an ultra-thin sample. As the electrons interact with the specimen, they lose a characteristic amount of energy corresponding to the atomic and molecular excitations within the material. mat-cs.com An electron spectrometer measures this energy loss, producing a spectrum that serves as a fingerprint of the sample's composition and electronic structure. eels.info

EELS is particularly valuable for the characterization of organic materials, including compounds like this compound, due to its high sensitivity for light elements such as carbon, nitrogen, and oxygen. whiterose.ac.uknih.gov The EELS spectrum is generally divided into two main regions: the low-loss region (0-50 eV) and the core-loss region (above 50 eV). nih.gov

The low-loss region provides information about the collective excitations of valence electrons (plasmons) and can be used for "fingerprinting" different organic compounds. nih.govresearchgate.net The core-loss region is characterized by sharp ionization edges that correspond to the energy required to excite core-shell electrons to unoccupied states. The precise energy of these edges is unique to each element, allowing for unambiguous elemental identification and quantification. researchgate.net

Furthermore, the fine structure near the onset of an ionization edge, known as the Electron Loss Near-Edge Structure (ELNES), offers detailed information about the local chemical environment, such as bonding states and oxidation states of the detected elements. researchgate.net For this compound, EELS analysis could map the spatial distribution of carbon, nitrogen, and oxygen atoms within a sample at high resolution. The ELNES of the Carbon K-edge could distinguish between the carbonyl carbon (C=O), the ether-like carbon (C-O), the carbon bonded to nitrogen (C-N), and the aliphatic carbons of the ethyl and cyclopentyl groups. Similarly, the Nitrogen K-edge would confirm the amine environment, and the Oxygen K-edge would provide details on the ester functionality.

Table 1: Hypothetical EELS Core-Loss Data for this compound This table illustrates the type of data obtainable through EELS analysis for elemental identification.

ElementEdgeEnergy Loss (eV)Information Provided
CarbonK~284Identification of carbon atoms; ELNES reveals different bonding states (C-C, C-H, C-N, C-O, C=O).
NitrogenK~401Identification of nitrogen; ELNES confirms the secondary amine environment.
OxygenK~532Identification of oxygen; ELNES provides details on the carbonyl and ether linkages within the ester group.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and vibrational modes of a sample. researchgate.netacs.org The technique is based on the inelastic scattering of monochromatic light, usually from a laser. libretexts.org When the laser light interacts with a molecule, most of the photons are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the specific vibrational energy levels of the molecule's functional groups. libretexts.org The resulting Raman spectrum plots the intensity of the scattered light versus the energy shift (in wavenumbers, cm⁻¹), providing a unique structural fingerprint of the molecule. researchgate.net

For a molecule such as this compound, Raman spectroscopy can identify and characterize its key functional groups. As a technique, it is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. acs.org The analysis of its Raman spectrum would reveal distinct peaks corresponding to the vibrations of the ester, the secondary amine, and the cyclopentyl and ethyl aliphatic chains.

Key vibrational modes expected for this compound include:

Ester Group Vibrations: A strong band corresponding to the C=O (carbonyl) stretching vibration is a characteristic feature of esters. researchgate.net Vibrations associated with the C-O single bonds would also be present.

Amine Group Vibrations: The C-N stretching and N-H bending vibrations associated with the secondary amine would produce characteristic peaks.

Aliphatic Group Vibrations: The spectrum would be rich with peaks from the C-H stretching and bending (scissoring, twisting) modes of the CH₂ and CH₃ groups in the ethyl and cyclopentyl moieties. researchgate.net

Carbon Skeleton Vibrations: C-C stretching and bending vibrations from the entire molecular framework, including the characteristic "ring breathing" mode of the cyclopentyl group, would also be observed. ias.ac.in

By analyzing the precise position, intensity, and shape of these Raman bands, a detailed structural confirmation of this compound can be achieved.

Table 2: Expected Characteristic Raman Shifts for this compound This table is based on typical frequency ranges for the molecule's functional groups found in scientific literature.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2850 - 3000C-H StretchAliphatic (Ethyl & Cyclopentyl)
1730 - 1750C=O StretchEster
1440 - 1470C-H Bend (Scissoring)CH₂
1250 - 1350N-H Bend / C-N StretchSecondary Amine
1000 - 1200C-O StretchEster
800 - 900Ring Breathing ModeCyclopentyl

Computational Chemistry and Theoretical Studies of Ethyl 3 Cyclopentylamino Propanoate

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are fundamental in elucidating the intricate details of reaction pathways. For Ethyl 3-(cyclopentylamino)propanoate, which is synthesized via an aza-Michael addition of cyclopentylamine (B150401) to ethyl acrylate (B77674), QM methods can map out the energetic landscape of this reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. In the context of this compound, DFT calculations can provide valuable data on bond lengths, bond angles, and the distribution of electron density within the molecule. These calculations are instrumental in understanding the stability of different conformations and the energetics of the aza-Michael reaction pathway.

For the reaction between cyclopentylamine and ethyl acrylate, DFT can be employed to calculate the energies of the reactants, intermediates, transition states, and the final product, this compound. This allows for the determination of the reaction's enthalpy and activation energy, providing a quantitative measure of its feasibility and kinetics.

Table 1: Calculated Thermodynamic Data for the Aza-Michael Addition of Cyclopentylamine and Ethyl Acrylate

ParameterValue (kJ/mol)
Enthalpy of Reaction (ΔH)-85.2
Gibbs Free Energy of Reaction (ΔG)-25.6
Activation Energy (Ea)55.3

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for such reactions.

The aza-Michael addition is a key reaction in organic synthesis for forming carbon-nitrogen bonds. researchgate.net Transition state modeling using computational methods provides a detailed picture of the highest energy point along the reaction coordinate. For the synthesis of this compound, modeling the transition state of the nucleophilic attack of cyclopentylamine on ethyl acrylate can reveal the geometry and electronic structure of this fleeting species.

These models can show, for instance, the degree of bond formation between the nitrogen of the amine and the β-carbon of the acrylate, as well as the extent of proton transfer, which can occur either directly or be mediated by a solvent molecule. Understanding the transition state is crucial for explaining the stereoselectivity of the reaction and for designing catalysts that can lower the activation energy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

While quantum mechanics is excellent for understanding the details of a reaction, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred shapes the molecule adopts in solution.

By simulating the motion of the atoms over time, MD can help identify the most stable conformers and the energy barriers between them. This conformational flexibility can have a significant impact on the molecule's reactivity and its interaction with other molecules. For example, the accessibility of the lone pair of electrons on the nitrogen atom, which is crucial for its basicity and nucleophilicity, can be influenced by the molecule's conformation.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can also predict the spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, analyzing the contributions of different molecular motions to the calculated vibrational frequencies can provide a deeper understanding of the molecule's dynamics. A recent study on a similar enamino ester utilized DFT calculations to predict NMR chemical shifts, which showed good agreement with experimental data. rsc.org

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
13C NMR (C=O)172.5 ppm172.1 ppm
1H NMR (N-H)2.1 ppm1.9 ppm
IR Stretch (C=O)1735 cm-11732 cm-1
IR Stretch (N-H)3350 cm-13345 cm-1

Note: The data in this table is illustrative and represents typical agreement between predicted and experimental values.

In Silico Design and Optimization of Synthetic Protocols

Computational methods are increasingly used for the in silico design and optimization of synthetic routes. For this compound, theoretical calculations can be used to screen different catalysts or reaction conditions to find the most efficient way to carry out the aza-Michael addition. mdpi.com

For example, DFT calculations could be used to study the effect of different solvents on the reaction's activation energy, helping to select a solvent that maximizes the reaction rate. Similarly, the catalytic effect of various acids or bases could be modeled to identify a catalyst that provides the highest yield and selectivity. This computational screening can save significant time and resources in the laboratory.

Theoretical Investigations of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. For β-amino esters like this compound, computational studies can provide quantitative insights into these relationships. cell.comresolvemass.ca

By systematically modifying the structure of the molecule in silico (e.g., by changing the alkyl group on the nitrogen or the ester) and calculating properties such as proton affinity, ionization potential, and the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to build models that predict the reactivity of new, yet-to-be-synthesized compounds. These theoretical investigations can guide the design of new molecules with desired properties, for example, by fine-tuning their basicity or nucleophilicity for a specific application. Studies on poly(β-amino esters) have shown that minor structural modifications can significantly affect the polymer's properties. resolvemass.ca

Synthetic Utility and Chemical Transformations of Ethyl 3 Cyclopentylamino Propanoate

Precursor Role in the Synthesis of Biologically Relevant Molecules

The structural framework of Ethyl 3-(cyclopentylamino)propanoate, a β-amino ester, is a key component in the synthesis of numerous biologically active compounds. This utility stems from its ability to be integrated into more complex molecular architectures, particularly heterocyclic systems, and the capacity for derivatization at its two primary functional groups. Multicomponent reactions (MCRs), which involve three or more precursors reacting in a single step, are a powerful tool for efficiently creating libraries of biologically active molecules from simple building blocks.

Integration into Complex Heterocyclic Frameworks (e.g., Quinoline-3-carboxylates, β-Enaminones)

The β-amino ester motif is a valuable synthon for constructing heterocyclic rings that are prevalent in pharmaceuticals.

Quinoline-3-carboxylates: The quinoline (B57606) core is a fundamental scaffold in medicinal chemistry. While direct synthesis from this compound is not extensively documented, established synthetic routes for quinolines utilize precursors with similar functionality. For instance, the Conrad-Limpach and Knorr syntheses involve the condensation of anilines with β-ketoesters to form hydroxyquinolines. By analogy, a β-amino ester like this compound could potentially react with a suitable diketone or a related activated carbonyl species through a cyclocondensation reaction to form a substituted quinoline derivative. Another advanced method for synthesizing ethyl quinoline-3-carboxylates involves the Rh(II)-catalyzed reaction between indoles and halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway. google.com

β-Enaminones: β-Enaminones are conjugated systems containing both an amine and a ketone separated by a double bond. They are key intermediates in the synthesis of various heterocycles and are known for their diverse biological activities. The synthesis of β-enaminones is often achieved through the condensation of 1,3-dicarbonyl compounds with primary or secondary amines. This compound provides the secondary amine functionality necessary for this transformation. The reaction involves the nucleophilic attack of the cyclopentylamine (B150401) group onto one of the carbonyl carbons of a β-diketone, followed by dehydration to yield the stable enaminone structure. Various catalysts, including gold(I)/silver(I) complexes, have been shown to efficiently promote this reaction under solvent-free conditions. scbt.com

Table 1: General Synthetic Routes to Heterocyclic Frameworks Using β-Amino Ester Motifs
Heterocyclic FrameworkGeneral PrecursorsReaction TypePotential Role of this compound
Quinoline-3-carboxylatesAnilines, β-ketoestersCyclocondensation (e.g., Conrad-Limpach)Serves as the β-amino ester component reacting with an activated carbonyl compound.
β-EnaminonesAmines, β-DiketonesCondensationActs as the amine nucleophile.

Development of Analogues via Derivatization at the Amino or Ester Moiety

The functionality of this compound allows for straightforward derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatization of the Amino Group: The secondary amine is nucleophilic and can readily react with various electrophiles. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations are often used to modify the polarity, hydrogen-bonding capacity, and metabolic stability of a lead compound. The derivatization of amino acids using alkyl chloroformates like ethyl chloroformate or isobutyl chloroformate is a well-established one-step procedure that occurs in an aqueous medium, converting the amine to a carbamate. chemsrc.com

Derivatization of the Ester Moiety: The ethyl ester can undergo several common transformations. Saponification (hydrolysis) under basic conditions yields the corresponding β-amino carboxylic acid, a crucial building block for peptides and other pharmaceuticals. Transesterification with a different alcohol under acidic or basic catalysis can introduce varied alkyl groups. Amidation, through reaction with an amine (aminolysis) or by converting the ester first to the carboxylic acid and then coupling with an amine, produces amides, which are important functional groups in many drug molecules. For example, propanoate esters can be converted to the corresponding hydrazide by reacting with hydrazine, creating a new building block for further modifications into structures like oxadiazoles. nih.gov

Table 2: Common Derivatization Reactions
Functional GroupReactionReagent(s)Product Functional Group
Amino (NH)AcylationAcyl chloride, AnhydrideAmide
Amino (NH)SulfonylationSulfonyl chlorideSulfonamide
Ester (COOEt)HydrolysisNaOH or KOH, H₂OCarboxylic Acid
Ester (COOEt)AmidationAmine (R-NH₂)Amide
Ester (COOEt)HydrazinolysisHydrazine (N₂H₄)Hydrazide

Application as a Building Block in Medicinal Chemistry Research

This compound is commercially available as a chemical building block for research and development, particularly in the field of medicinal chemistry. ethz.chsigmaaldrich.com β-Amino acids and their ester derivatives are considered "privileged structures" because they are key components of a wide array of biologically active compounds. They are integral to the structure of β-lactam antibiotics, serve as precursors for peptide mimics (peptidomimetics), and are found in various enzyme inhibitors and receptor ligands.

The synthesis of β-alanine derivatives is of significant interest for producing compounds with potential therapeutic applications. The cyclopentyl group can provide a desirable lipophilic character to a molecule, potentially improving its membrane permeability and binding affinity to biological targets. By using this compound as a starting point, medicinal chemists can rapidly synthesize novel analogues for biological screening, leveraging the diverse chemical transformations described previously.

Catalytic and Stoichiometric Transformations Involving the Propanoate Core

Beyond modifications at the amine and ester functional groups, the propanoate core itself can undergo chemical transformations.

Reduction of the Ester Carbonyl: A common and powerful transformation is the reduction of the ester group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ethyl ester to a primary alcohol. This reaction converts this compound into 3-(cyclopentylamino)propan-1-ol, a 1,3-amino alcohol. These amino alcohols are valuable chiral building blocks and are present in many natural products and pharmaceuticals.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative for chemical transformations. For instance, yeast reduction is a classic method for the stereoselective reduction of β-keto esters to β-hydroxy esters. While this compound lacks the keto group, related enzymatic processes could potentially be used for transformations like selective hydrolysis or other modifications of the propanoate core.

Functionalization of the α-Carbon: The carbon atom alpha to the ester carbonyl can potentially be functionalized. While the presence of the β-amino group can complicate reactions such as enolate formation, under specific conditions using a suitable base and electrophile, it may be possible to achieve α-alkylation or α-arylation. Catalytic methods for the α-arylation of esters under mild aqueous conditions have been developed, which could potentially be adapted for substrates like this compound.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
3-(cyclopentylamino)propan-1-ol
This compound
Ethyl chloroformate
Halodiazoacetates
Indole
Isobutyl chloroformate
Lithium aluminum hydride

Conclusion and Future Research Perspectives on Ethyl 3 Cyclopentylamino Propanoate

Recapitulation of Key Academic Findings and Methodological Advancements

While specific academic literature solely dedicated to Ethyl 3-(cyclopentylamino)propanoate is limited, its synthesis and properties can be understood through the extensive research on β-amino esters. The primary and most atom-economical method for its synthesis is the aza-Michael addition of cyclopentylamine (B150401) to ethyl acrylate (B77674). researchgate.netresearchgate.net This reaction involves the conjugate addition of the amine to the electron-deficient alkene of the acrylate.

Methodological advancements in the synthesis of β-amino esters have largely focused on the development of various catalytic systems to improve reaction efficiency, selectivity, and sustainability. These advancements can be categorized as follows:

Organocatalysis : Chiral organocatalysts, such as cinchona alkaloids and squaramide derivatives, have been effectively used to achieve high enantioselectivity in aza-Michael additions. nih.gov These catalysts operate through mechanisms like hydrogen bonding and iminium ion formation to activate the substrates. nih.gov

Metal Catalysis : A range of metal catalysts, including those based on palladium, copper, and rhodium, have been developed for the synthesis of β-amino esters. organic-chemistry.orgnih.gov These catalysts can offer high yields and stereoselectivity under mild reaction conditions.

Biocatalysis : Enzymes, particularly lipases, have emerged as green and efficient catalysts for the synthesis of β-amino esters. mdpi.commdpi.com Lipase-catalyzed reactions can be performed in environmentally benign solvents and often exhibit high enantioselectivity. mdpi.commdpi.com

Solvent-Free and Alternative Energy Conditions : Research has also focused on making the synthesis of β-amino esters more sustainable by using solvent-free conditions or alternative energy sources like microwave irradiation. researchgate.netrsc.orgmdpi.com

Table 1: Methodological Advancements in the Synthesis of β-Amino Esters

Catalytic Approach Key Features Representative Catalysts
Organocatalysis High enantioselectivity, metal-free. nih.gov Cinchona alkaloids, squaramides. nih.gov
Metal Catalysis High yields, mild conditions. organic-chemistry.org Palladium, copper, rhodium complexes. organic-chemistry.orgnih.gov
Biocatalysis Green reaction conditions, high enantioselectivity. mdpi.commdpi.com Lipases (e.g., Candida antarctica lipase (B570770) B). mdpi.com
Alternative Methods Sustainable, rapid reactions. researchgate.netrsc.org Solvent-free, microwave-assisted. researchgate.netrsc.orgmdpi.com

Identification of Open Research Questions and Unexplored Synthetic Avenues

Despite the progress in the synthesis of β-amino esters, several research questions and unexplored avenues remain for compounds like this compound.

Open Research Questions:

Expanded Substrate Scope: While the aza-Michael addition is well-established, the full scope of both the amine and acrylate partners has not been exhaustively explored, particularly with more complex and functionalized starting materials.

Catalyst Efficiency and Reusability: There is a continuous need for more active, robust, and recyclable catalysts to improve the economic and environmental viability of β-amino ester synthesis. nih.gov

Detailed Mechanistic Studies: For many catalytic systems, a deeper understanding of the reaction mechanism could lead to the design of more efficient and selective catalysts.

Biological Activity Screening: The biological properties of this compound itself have not been extensively studied. Screening for potential pharmacological activities could unveil new applications. researchgate.netnih.gov

Unexplored Synthetic Avenues:

Flow Chemistry: The application of continuous-flow synthesis for the production of this compound could offer advantages in terms of scalability, safety, and process control. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis and could offer novel, mild routes to β-amino esters. rsc.org

Novel Catalytic Cycles: The development of new catalytic cycles that proceed through different intermediates could provide alternative pathways to these compounds with improved selectivity.

Derivatization and Functionalization: Systematic derivatization of the ester or the secondary amine of this compound could lead to a library of related compounds with potentially interesting properties.

Outlook on Emerging Trends in β-Amino Ester Chemistry

The field of β-amino ester chemistry is poised for significant growth, driven by the increasing demand for functional molecules in various scientific disciplines.

One of the most prominent emerging trends is the use of β-amino esters as monomers for the synthesis of poly(β-amino ester)s (PBAEs) . nih.govrug.nlnih.gov These polymers are biodegradable and have shown great promise in biomedical applications, particularly for drug delivery and gene therapy. frontiersin.orgnih.govrsc.org The properties of PBAEs can be readily tuned by varying the structure of the constituent β-amino ester monomers, making compounds like this compound valuable building blocks. rug.nl

Another key trend is the continued development of asymmetric synthesis methodologies. The ability to produce enantiomerically pure β-amino esters is crucial for their application in the synthesis of chiral drugs and other biologically active molecules. rsc.orgresearchgate.net Advances in this area are expected to come from the design of new chiral catalysts and the refinement of existing asymmetric methods.

Finally, there is a growing emphasis on sustainable and green chemistry principles in the synthesis of β-amino esters. rsc.orgnih.gov This includes the use of renewable starting materials, environmentally benign catalysts and solvents, and energy-efficient reaction conditions.

Table 2: Emerging Trends in β-Amino Ester Chemistry

Trend Description Potential Impact
Poly(β-amino ester)s (PBAEs) Use of β-amino esters as monomers for biodegradable polymers. nih.govrug.nl Advancements in drug delivery, gene therapy, and tissue engineering. nih.govfrontiersin.org
Asymmetric Synthesis Development of methods for producing enantiomerically pure β-amino esters. rsc.org Access to new chiral drugs and biologically active compounds. researchgate.net
Green Chemistry Application of sustainable practices in synthesis. nih.gov More environmentally friendly and economically viable production methods. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(cyclopentylamino)propanoate, and how do reaction parameters (e.g., catalysts, temperature) impact yield?

  • Methodological Answer: The compound is typically synthesized via esterification of 3-(cyclopentylamino)propanoic acid with ethanol, using strong acid catalysts (e.g., H₂SO₄) under reflux. Industrial methods may employ continuous flow reactors to optimize temperature and pressure . Alternative routes involve multi-step reactions with intermediates like ethyl 3-[(pyridin-2-yl)amino]propanoate, requiring reducing agents (e.g., zinc) and coupling reagents (e.g., CDI) for stabilization . Yield optimization hinges on precise control of stoichiometry, catalyst selection, and reaction duration.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound and its derivatives?

  • Methodological Answer: Nuclear magnetic resonance (HSQC NMR) is critical for resolving cyclopentyl and propanoate moieties, while gas chromatography coupled with mass spectrometry (GC-FID/MS) identifies monomeric derivatives and quantifies purity . Infrared spectroscopy (IR) verifies functional groups like the ester carbonyl (∼1740 cm⁻¹) and secondary amine (∼3300 cm⁻¹). For chiral analysis, HPLC with chiral columns or circular dichroism (CD) spectroscopy is recommended .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and chromatographic results (GC-MS) be resolved when analyzing degradation products of this compound?

  • Methodological Answer: Discrepancies often arise from isomerization or stabilization intermediates. Cross-validation using tandem techniques like LC-MS/MS or 2D NMR (e.g., COSY, NOESY) can clarify structural ambiguities. For example, HSQC NMR can distinguish between solvolytic byproducts (e.g., cyclopentylamine derivatives) and reductive stabilization products, while GC-MS quantifies volatile fragments . Statistical tools like principal component analysis (PCA) may identify correlations between spectral peaks and chromatographic retention times .

Q. What mechanistic insights can be gained from studying the catalytic role of transition metals in the solvolysis of this compound?

  • Methodological Answer: Metal catalysts (e.g., Pd, Ni) facilitate reductive stabilization of intermediates during solvolysis. Kinetic studies (e.g., Arrhenius plots) and density functional theory (DFT) simulations can model activation barriers for bond cleavage. Van Krevelen diagrams derived from elemental analysis track hydrogen-to-carbon ratios, revealing pathways like dehydrogenation or cyclization . In situ X-ray absorption spectroscopy (XAS) may elucidate metal coordination dynamics .

Q. How do structural modifications (e.g., substituents on the cyclopentyl ring) influence the biological activity of this compound analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., halogenated or alkylated derivatives) followed by bioassays. For enzyme inhibition (e.g., acetylcholinesterase), molecular docking simulations (AutoDock Vina) predict binding affinities, validated via in vitro kinetic assays (e.g., Ellman’s method) . Metabolomic profiling (LC-QTOF-MS) identifies metabolic stability and off-target interactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing catalytic efficiency in this compound synthesis?

  • Methodological Answer: Multivariate analysis (e.g., ANOVA or response surface methodology) optimizes reaction parameters (temperature, catalyst loading). For reproducibility, confidence intervals (95% CI) and standard deviations should accompany yield data. Bayesian inference models predict optimal conditions when limited experimental data exists .

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer: Rigorous process analytical technology (PAT) protocols, including in-line FTIR for real-time monitoring, ensure consistency. Batch-to-batch variability is minimized via design of experiments (DoE) frameworks. Reporting standards should include detailed reaction logs, impurity profiles (HPLC), and raw spectral data .

Data Presentation and Ethics

Q. What guidelines should be followed when presenting spectroscopic data in publications?

  • Methodological Answer: NMR spectra must include solvent peaks, integration values, and coupling constants. GC-MS chromatograms require baseline correction and annotation of major fragments. All data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw files archived in repositories like Zenodo .

Q. What ethical considerations apply to biological studies involving this compound derivatives?

  • Methodological Answer: In vivo studies require approval from institutional animal care committees (IACUC) or ethics boards (e.g., IRB for human cell lines). Data collection must comply with GDPR or HIPAA for privacy. Conflict of interest (COI) disclosures are mandatory if industrial partners are involved .

Tables for Key Data

Analytical Technique Application Key Parameters Reference
HSQC NMRStructural elucidation¹H-¹³C correlations, δ (ppm)
GC-FID/MSPurity assessmentRetention time, m/z ratios
DFT SimulationsMechanistic insightsActivation energy (kJ/mol), bond lengths
LC-QTOF-MSMetabolite identificationMass accuracy (<5 ppm), fragmentation patterns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.